N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide
Description
This compound belongs to a class of heterocyclic molecules featuring a benzo[b]thiopheno[2,3-d]pyrimidinone core modified with sulfur-linked acetamide substituents. The structure includes a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-ethyl-4-oxo-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine moiety.
Properties
Molecular Formula |
C22H25N3O4S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-25-21(27)19-14-7-5-6-8-17(14)31-20(19)24-22(25)30-12-18(26)23-13-9-10-15(28-2)16(11-13)29-3/h9-11H,4-8,12H2,1-3H3,(H,23,26) |
InChI Key |
IYNGIUYZYRGOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance binding to aromatic pockets in enzyme active sites compared to the 4-ethoxyphenyl () or 3-methylphenyl () analogs .
Sulfur Linkage :
Physicochemical and Pharmacokinetic Insights
Lipophilicity :
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of thiopheno-pyrimidine precursors with chloroacetamide derivatives under basic conditions .
Preparation Methods
Electrophilic Sulfur-Mediated Cyclization for Benzo[b]Thiophene Core
The benzo[b]thiophene moiety is synthesized via cyclization of 2-alkynylthioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) as the electrophilic sulfur source. This method avoids toxic reagents and achieves near-quantitative yields under mild conditions. For example, substituting the alkyne with a tert-butyl group resulted in 100% yield of the cyclized product. The mechanism involves alkyne attack on the sulfur electrophile, followed by intramolecular ring-opening and demethylation (Scheme 1).
Table 1: Yields of Benzo[b]Thiophene Derivatives via Electrophilic Cyclization
Thiazolopyrimidine Ring Formation
The pyrimidine ring is constructed via a Biginelli-like condensation. Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and thiourea undergo zinc chloride-catalyzed fusion at 80°C to form ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ) in 85% yield. Subsequent treatment with chloroacetonitrile in DMF yields ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ).
Amide Coupling for Acetamide Sidechain
The acetamide group is introduced via EDCI.HCl-mediated coupling between 3,4-dimethoxyphenethylamine derivatives and carboxylic acids. For example, reacting 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxyphenylacetic acid in dichloromethane with DMAP and EDCI.HCl yields the target acetamide in 76% yield after recrystallization.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
-
Cyclization : Reactions performed at 0°C to room temperature in dichloromethane maximize yields while minimizing side reactions.
-
Amidation : Elevated temperatures (reflux in acetic acid) are required for pyrimidine ring closure but reduce yields if exceeding 80°C.
Table 2: Solvent and Temperature Impact on Amidation
Catalysts and Reagents
-
Zinc Chloride : Essential for thiourea-mediated pyrimidine synthesis, with 2 mol% sufficient for 85% yield.
-
DMAP : Accelerates amide coupling by deprotonating intermediates, reducing reaction time from 48h to 24h.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
Recrystallization from dichloromethane/ethyl acetate (1:1) yields white crystals with >99% purity by HPLC. Melting points range from 172–174°C for intermediates to 195–197°C for final products.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Preparation Routes
| Method | Key Step | Yield | Duration | Scalability |
|---|---|---|---|---|
| Electrophilic Cyclization | Benzo[b]thiophene formation | 76–100% | 24h | High |
| Thiourea Condensation | Pyrimidine ring synthesis | 65–85% | 6–10h | Moderate |
| EDCI.HCl Coupling | Amidation | 76% | 24h | High |
The electrophilic cyclization route is optimal for constructing the thiophene core due to its high yields and scalability. However, the thiourea method requires strict temperature control to prevent decomposition .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, given its thienopyrimidine-acetamide hybrid structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thienopyrimidinone core. Key steps include:
- Cyclization : Formation of the thieno[2,3-d]pyrimidin-4-one core using thiourea derivatives and cyclic ketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Thioether linkage : Introduction of the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives and bases like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Key signals include the thienopyrimidine carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons from the 3,4-dimethoxyphenyl group (δ ~6.8–7.2 ppm in 1H NMR) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C25H28N3O4S2: ~522.1) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorescence-based assays. IC50 values <10 µM suggest high potency .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >5 is favorable) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl and thienopyrimidine rings influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| 3,4-Dimethoxy (phenyl) | Enhances solubility and membrane permeability due to polar groups . | |
| Ethyl (thienopyrimidine) | Increases metabolic stability compared to methyl or propyl analogs . |
- Experimental design : Synthesize analogs with varying substituents (e.g., halogen, nitro, or methoxy groups) and compare IC50 values in enzyme assays .
Q. What computational strategies can predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR). The thioacetamide group often forms hydrogen bonds with Lys721 or Asp831 .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues for binding .
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t1/2) in rodent models. Poor in vivo efficacy may stem from rapid metabolism (CYP3A4/5-mediated) .
- Formulation optimization : Use nanoemulsions or liposomes to improve solubility (logP ~3.5 suggests moderate hydrophobicity) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Regioselectivity : Control reaction temperature (e.g., <60°C during cyclization to avoid byproducts) .
- Catalysis : Optimize Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aromatic groups (yield improvement from 65% to >85%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
